N-[3-(acetylamino)phenyl]-4-(1-methyl-1H-indol-3-yl)butanamide
Description
N-[3-(Acetylamino)phenyl]-4-(1-methyl-1H-indol-3-yl)butanamide is a structurally complex compound featuring a butanamide backbone substituted with a 1-methylindole moiety at the 4-position and a 3-acetylamino phenyl group at the N-terminus. The 1-methylindole group is a common pharmacophore in receptor-targeting agents, and the acetylamino phenyl substituent may enhance binding affinity or metabolic stability .
Properties
Molecular Formula |
C21H23N3O2 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-4-(1-methylindol-3-yl)butanamide |
InChI |
InChI=1S/C21H23N3O2/c1-15(25)22-17-8-6-9-18(13-17)23-21(26)12-5-7-16-14-24(2)20-11-4-3-10-19(16)20/h3-4,6,8-11,13-14H,5,7,12H2,1-2H3,(H,22,25)(H,23,26) |
InChI Key |
CZAVLFYASGLJSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CCCC2=CN(C3=CC=CC=C32)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-4-(1-methyl-1H-indol-3-yl)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Acetylation: The amino group on the phenyl ring is acetylated using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-4-(1-methyl-1H-indol-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-4-(1-methyl-1H-indol-3-yl)butanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
3-(4-Acetylphenyl)-4-(1-methyl-1H-indol-3-yl)-N-(2-(pyridin-2-yl)propan-2-yl)butanamide (CAS: 1620051-21-9)
- Molecular Formula : C₂₉H₃₁N₃O₂
- Key Differences: Substitution at the phenyl ring: 4-acetyl vs. 3-acetylamino in the target compound. N-terminal group: A pyridine-containing substituent (2-(pyridin-2-yl)propan-2-yl) instead of 3-acetylamino phenyl.
- Implications: The pyridine group may improve solubility via hydrogen bonding, while the acetyl substituent could alter electronic properties compared to the acetylamino group in the target compound .
N-(2-(5-Hydroxy-1H-indol-3-yl)ethyl)acetamide (CAS: 1210-83-9)
- Similarity Score : 0.92 (structural similarity to the target compound) .
- Key Differences :
- Shorter alkyl chain (ethyl vs. butanamide backbone).
- Hydroxy substitution on the indole ring (5-position) instead of 1-methyl.
- Implications: The hydroxy group may confer antioxidant or receptor-binding properties, but the lack of a phenyl-acetylamino group reduces structural overlap with the target compound .
SNAP-7941 Analogues (MCHR1 Antagonists)
- Example : (+)-SNAP-7941 and FE@SNAP.
- Key Differences: Piperidinyl and difluorophenyl substituents in SNAP-7941 vs. indole and acetylamino phenyl groups in the target compound. Fluoroethylation in FE@SNAP introduces metabolic stability enhancements.
- Implications: The target compound lacks the pyrimidine-carboxylate core of SNAP-7941, suggesting divergent biological targets (e.g., melanin-concentrating hormone receptor vs.
Structure-Activity Relationships (SAR)
| Compound | Key Substituents | Inferred Activity |
|---|---|---|
| Target Compound | 1-Methylindole, 3-acetylamino phenyl | Potential CNS/receptor modulation |
| SNAP-7941 Analogues | Piperidinyl, difluorophenyl | MCHR1 antagonism |
| CAS 1620051-21-9 | Pyridine, 4-acetylphenyl | Enhanced solubility/binding |
| N-(2-(5-Hydroxyindol)ethyl) | 5-Hydroxyindole, ethylamide | Antioxidant/neuroactive potential |
- Critical Observations: The 1-methylindole group in the target compound likely contributes to hydrophobic interactions with receptors, similar to indole derivatives in . The acetylamino phenyl group may reduce metabolic degradation compared to acetylphenyl or hydroxy-substituted analogs .
Biological Activity
N-[3-(acetylamino)phenyl]-4-(1-methyl-1H-indol-3-yl)butanamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, synthesis, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 349.4 g/mol. Its structure features an indole moiety linked to a butanamide backbone and an acetylamino group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H23N3O2 |
| Molecular Weight | 349.4 g/mol |
| Structural Features | Indole, Acetylamino, Butanamide |
Pharmacological Activity
Preliminary studies indicate that this compound exhibits significant anti-inflammatory and analgesic properties. These characteristics suggest its potential utility in treating conditions such as arthritis and chronic pain. The indole structure is often associated with a variety of biological effects, including antitumor and antimicrobial activities.
The compound's mechanism of action may involve interactions with various biological targets, including:
- Histone Deacetylases (HDACs) : Indole derivatives have been reported to inhibit HDACs, which play a role in cancer progression.
- Inflammatory Pathways : The acetylamino group may modulate inflammatory responses by influencing cytokine production.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound. Here are notable findings:
- Antitumor Activity : A study demonstrated that structurally similar indole derivatives exhibited significant antiproliferative effects against various cancer cell lines, suggesting a potential role for this compound in cancer therapy .
- Anti-inflammatory Effects : Research indicated that compounds with similar acetylamino groups showed reduced inflammation in animal models, supporting the hypothesis that this compound may possess comparable effects .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| N-(4-acetamidophenyl)-4-(1-methylindol-3-yl)butanamide | C18H22N2O2 | Similar structure without phenolic substitution | Anticancer activity |
| N-(2-acetylaminophenyl)-4-(indol-3-yl)butanamide | C18H22N2O2 | Acetylamino group on different position | Anti-inflammatory |
| 5-Methylindole derivatives | Varies | Indole core with various substitutions | Antimicrobial properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
